Spiro[2.3]hexan-4-amine is a bicyclic compound characterized by a distinctive spirocyclic structure, which consists of a cyclopropane ring fused to a cyclohexane ring. The amine group is attached to the fourth carbon of the cyclohexane ring, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential applications and unique structural features.
Spiro[2.3]hexan-4-amine is classified as a spirocyclic amine, which is a type of organic compound featuring a spiro structure—where two rings share a single atom. It is primarily sourced through synthetic methods, as its natural occurrence is limited. The molecular formula of spiro[2.3]hexan-4-amine is , with a molecular weight of approximately 97.16 g/mol .
The synthesis of spiro[2.3]hexan-4-amine typically involves several key methodologies:
The synthesis often requires careful control over reaction conditions, including temperature and inert atmospheres, to minimize side reactions and maximize yields. The scalability of these methods suggests potential for industrial applications, although specific large-scale production techniques remain less documented .
Spiro[2.3]hexan-4-amine can participate in several chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Spiro[2.3]hexan-4-amine has several notable applications:
The spiro[2.3]hexane core delivers distinct advantages in structure-based drug design (SBDD):
Conformational Effects: The scaffold’s high rigidity constrains rotational freedom, reducing entropic penalties upon target binding. This rigidity enhances binding affinity and target selectivity by pre-organizing functional groups into bioactive conformations. For instance, replacing flexible alkyl chains with spiro[2.3]hexane in kinase inhibitors improved potency by 5-fold due to optimized hydrophobic contacts [3].
Vector Control: The orthogonal exit vectors projected from the cyclopropyl and azetidine rings enable three-dimensional exploration of chemical space. This allows simultaneous engagement with disparate binding pockets inaccessible to flat architectures. In protease inhibitors, this vector arrangement achieved >10-fold selectivity over off-targets [3].
Metabolic Stability: The strained cyclopropane confers exceptional resistance to oxidative metabolism. Unlike benzylic carbons, its C–C bonds are less susceptible to cytochrome P450 oxidation, thereby improving half-life. Derivatives show <5% degradation after 1 hour in human liver microsomes [3].
Table 1: Key Molecular Properties of Spiro[2.3]hexan-4-amine
Property | Value/Effect | Significance |
---|---|---|
Fsp³ | 0.83 | Enhances solubility & reduces aggregation risk |
Azetidine pKₐ | ~10.2 | Facilitates salt formation & membrane permeation |
Ring strain energy | ~27 kcal/mol (cyclopropane) | Improves binding kinetics & metabolic stability |
TPSA (with primary amine) | 26 Ų | Optimizes blood-brain barrier penetration |
Spiro[2.3]hexan-4-amine outperforms conventional heterocycles through multiparameter optimization:
Reduced Off-Target Effects: By avoiding promiscuous π-π stacking interactions, spiro[2.3]hexane derivatives show lower hERG channel inhibition (IC₅₀ > 30 μM vs. < 1 μM for flat analogs) [1].
Versus Saturated Aliphatics:
Stereochemical Simplicity: Unlike spiro[3.3]heptanes, spiro[2.3]hexanes lack chiral centers, eliminating diastereomer complexity in synthesis [3].
Therapeutic Potency:In MAT2A inhibitors for MTAP-null cancers, spiro[2.3]hexane-based compound 9 achieved IC₅₀ = 17 nM in cellular assays—2.3-fold more potent than piperidine counterparts. This stems from optimal hydrophobic filling of the target’s allosteric pocket [7].
Table 2: Comparative Profile Against Common Bioisosteres
Parameter | Spiro[2.3]hexan-4-amine | Piperidine | Cyclopropylamine |
---|---|---|---|
Fsp³ | 0.83 | 0.33 | 1.00 |
cLogP (predicted) | 0.9 | 1.2 | 0.3 |
Solubility (μg/mL) | 128 | 46 | 310 |
hERG IC₅₀ (μM) | >30 | 12 | >100 |
Synthetic Steps | 4-7 (modern routes) | 1-2 | 1-3 |
The scaffold’s integration into medicinal chemistry evolved through three phases:
Early Exploration (Pre-2010s):Initial syntheses relied on low-yielding cyclopropanations (e.g., Simmons-Smith reactions) with limited functionalization. The scaffold was primarily studied as a cyclopropane mimic, exploiting ring strain to enhance potency but lacking strategic bioisosterism [3] [6].
Methodology Renaissance (2015–2020):Advances in photochemical synthesis enabled efficient construction. Qi et al. developed an additive-free visible-light-mediated route to functionalized spiro[2.3]hexanes, achieving 78% yield and >95% purity under green conditions [2]. Concurrently, asymmetric catalysis allowed enantioselective access to 1-substituted variants via Davis-Ellman imine additions [3].
Modern Bioisosteric Applications (2020–Present):
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9